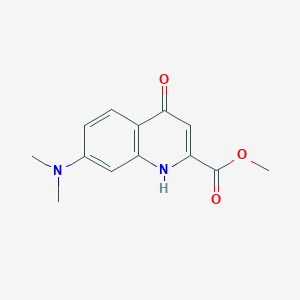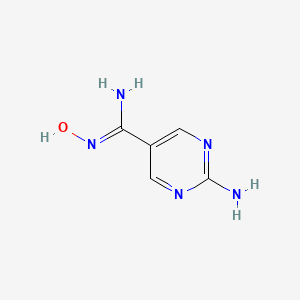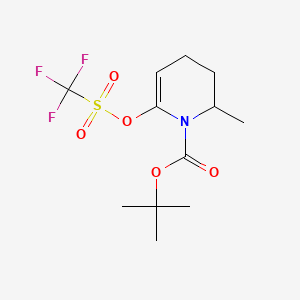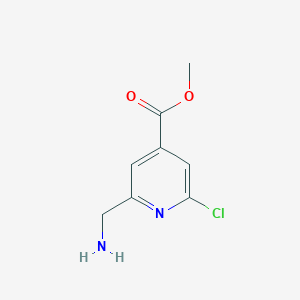
Methyl 2-(aminomethyl)-6-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-6-chloroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-chloroisonicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Esterification: The 6-chloronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-chloronicotinate.
Aminomethylation: The methyl 6-chloronicotinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-chloroisonicotinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isonicotinates.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-chloroisonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-chloroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 6-chloroisonicotinate: Lacks the aminomethyl group, which may reduce its potential for forming hydrogen bonds.
2-(Aminomethyl)-6-chloronicotinic acid: Contains a carboxylic acid group instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness
Methyl 2-(aminomethyl)-6-chloroisonicotinate is unique due to the presence of both the aminomethyl and chlorine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3 |
InChI Key |
XCETYZYXBAHTLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


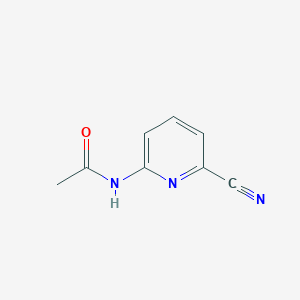
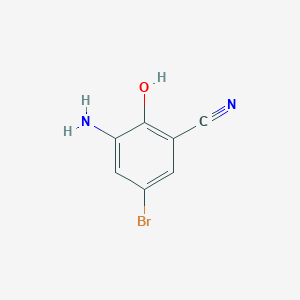

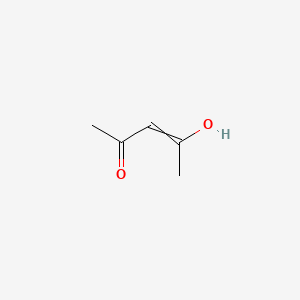
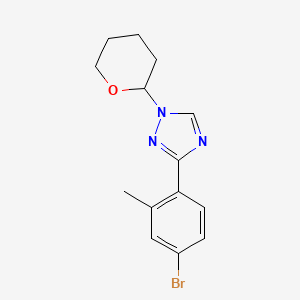
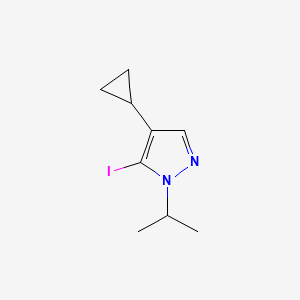
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
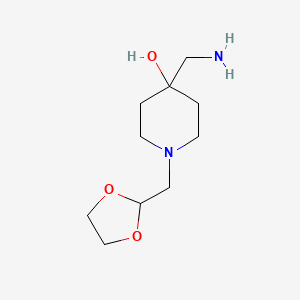

![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
